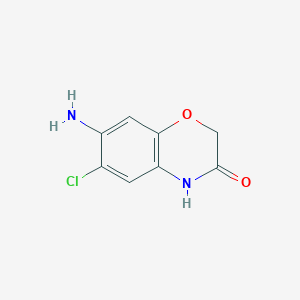

7-amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one

Vue d'ensemble

Description

7-amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one (ACBO) is a heterocyclic compound with a unique chemical structure. It is a cyclic compound composed of an amine group, a chlorine atom, and two benzoxazinone rings. ACBO is a naturally occurring compound that has been studied for its potential applications in various scientific fields.

Applications De Recherche Scientifique

Phytochemical Research

Compounds with a (2H)-1,4-benzoxazin-3(4H)-one structure, like 7-amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one, are of significant interest in phytochemistry. These compounds, including DIBOA and DIMBOA, have been isolated from Poaceae family plants and display various biological properties such as phytotoxic, antimicrobial, antifeedant, antifungal, and insecticidal effects. Their synthetic methods and contributions to agronomic utility are a research focus, with large amounts being obtained from natural sources or synthesized for degradation and phytotoxicity experiments (Macias et al., 2006).

Inhibition of Serine Protease in Medical Research

In the context of medical research, 2-amino-4H-3,1-benzoxazin-4-ones have been synthesized and evaluated as inhibitors of the C1r serine protease. This enzyme is involved in the complement cascade, and its activation by beta-amyloid may contribute to Alzheimer's disease neuropathology. Some compounds, such as 7-chloro-2-[(2-iodophenyl)-amino]benz[d][1,3]oxazin-4-one, have shown improved potency and selectivity for C1r compared to reference compounds, offering potential therapeutic avenues (Hays et al., 1998).

Ecological and Environmental Applications

The ecological role and bioactivity of 1,4-benzoxazinones, including those structurally related to 7-amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one, have been rediscovered in recent research. Studies focus on the isolation, synthesis, and degradation dynamics of these compounds, revealing their potential as natural herbicide models and their importance in the chemical defense mechanisms of plants. The development of new bioassay techniques for phytotoxicity and the exploration of ecotoxicologic effects, toxicity on target and non-target organisms, and degradation kinetics are key research areas (Macias et al., 2009).

Synthesis and Structural Studies

Research on the synthesis and molecular structure of various derivatives of 2H-1,4-benzoxazin-3(4H)-ones, including aminophenoxazines, malonamic acids, and benzoxazinones with various substituents, has been conducted. This includes studying the bromination, nitration, and ring-opening reactions of these compounds, which has implications for their practical applications in pharmaceuticals and agrichemicals (Hanson et al., 2003).

Agricultural and Herbicide Research

The synthesis of 7-amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one derivatives has been explored in the context of herbicide development. For example, its role as an intermediate in the synthesis of the herbicide flumioxazin highlights its agricultural significance. The optimization of synthesis processes for such intermediates is critical for the development of effective and efficient herbicidal compounds (Hai & Liao, 2006).

Propriétés

IUPAC Name |

7-amino-6-chloro-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O2/c9-4-1-6-7(2-5(4)10)13-3-8(12)11-6/h1-2H,3,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXHIJDUZDJCOAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(O1)C=C(C(=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20557001 | |

| Record name | 7-Amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20557001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one | |

CAS RN |

40401-45-4 | |

| Record name | 7-Amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20557001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-amino-6-chloro-3,4-dihydro-2H-1,4-benzoxazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(aminomethyl)phenyl]-3-methylbutanamide](/img/structure/B1283902.png)

![5-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-1,3,4-thiadiazol-2-amine;hydrochloride](/img/structure/B1283907.png)

![2-[2-(2-Pyridinyl)ethyl]aniline hydrochloride](/img/structure/B1283913.png)